molecular formula C21H18N6O3 B2490306 1-{[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-phenyl-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione CAS No. 1251696-18-0

1-{[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-phenyl-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione

Cat. No.: B2490306
CAS No.: 1251696-18-0
M. Wt: 402.414
InChI Key: CGUDLPOXOACCTN-UHFFFAOYSA-N
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Description

1-{[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-phenyl-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by rings containing at least one atom other than carbon. The presence of nitrogen and oxygen atoms in the structure of this compound makes it particularly interesting for various scientific applications.

Properties

IUPAC Name

3-[[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-5-phenyl-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N6O3/c1-12-8-9-14(10-13(12)2)19-22-16(30-24-19)11-26-18-17(23-25-26)20(28)27(21(18)29)15-6-4-3-5-7-15/h3-10,17-18H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGUDLPOXOACCTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NOC(=N2)CN3C4C(C(=O)N(C4=O)C5=CC=CC=C5)N=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-phenyl-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione involves multiple steps. One common method includes the formation of the oxadiazole ring through the reaction of hydrazides with carboxylic acids or their derivatives. The triazole ring can be synthesized using click chemistry, which involves the cycloaddition of azides and alkynes .

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions. This method allows for the efficient production of large quantities of the compound while maintaining high purity and yield.

Chemical Reactions Analysis

Types of Reactions

1-{[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-phenyl-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups within the compound.

    Substitution: Substitution reactions can introduce new functional groups into the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce

Biological Activity

The compound 1-{[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-phenyl-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione is a nitrogen-rich heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological activity through various studies and findings.

Biological Activity Overview

Recent studies indicate that derivatives of oxadiazoles and triazoles exhibit significant biological properties. The focus on the compound is primarily on its antimicrobial , antifungal , and cytotoxic activities.

Antimicrobial and Antifungal Activity

Research has highlighted the effectiveness of oxadiazole derivatives against various microbial strains. For instance:

  • Cytotoxicity Studies : A study evaluated the cytotoxic effects of compounds similar to our target compound against cancer cell lines such as HeLa and MCF-7. The results indicated that certain derivatives exhibit promising cytotoxicity with IC50 values in the micromolar range (e.g., 29 μM for some derivatives) .
  • Antifungal Properties : Another study emphasized the antimicrobial and antifungal properties of 1,2,4-triazole derivatives. These compounds demonstrated a broad spectrum of activity against fungal pathogens .

Case Studies

  • Cytotoxic Activity Evaluation : In a controlled study involving the synthesis of new 1,3,4-thiadiazole derivatives combined with phthalimide structures, significant cytotoxic activity was observed against HeLa cells. The compounds were assessed using MTT assays to determine their viability effects .
  • In Vivo Studies on Blood Indicators : A separate investigation focused on the impact of a mixture containing triazole derivatives on animal blood composition and biochemical indicators. This research aimed to establish the pharmacokinetic profiles of these compounds in vivo .

Detailed Research Findings

Study FocusFindingsReference
Cytotoxicity against HeLa cellsIC50 = 29 μM for certain derivatives
Antimicrobial effectsBroad spectrum activity against fungal pathogens
In vivo blood compositionSignificant changes in biochemical indicators

While specific mechanisms for the biological activity of this compound require further elucidation, it is hypothesized that the presence of nitrogen-rich heterocycles contributes to its interaction with biological targets. The lipophilicity of these compounds may enhance their ability to permeate cell membranes and exert cytotoxic effects.

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